2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines pyrazole, triazole, and pyrimidine rings, making it a versatile scaffold for drug development and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions that include the formation of the pyrazole, triazole, and pyrimidine rings. Common synthetic routes may involve:
Formation of Pyrazole Ring: This step often involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Formation of Triazole Ring: This can be achieved through cyclization reactions involving azides and alkynes, often catalyzed by copper(I) salts.
Formation of Pyrimidine Ring: This step may involve the condensation of amidines with β-dicarbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Potassium permanganate, chromium trioxide
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Formation of amine derivatives
Reduction: Formation of carboxylic acids or ketones
Substitution: Formation of various substituted derivatives
Scientific Research Applications
2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is being explored for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Biological Research: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar applications in medicinal chemistry.
Imidazole Derivatives: Known for their broad range of biological activities.
Uniqueness
2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its combination of three different heterocyclic rings, which provides a versatile scaffold for drug development and other applications. Its specific structure allows for targeted interactions with enzymes and proteins, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C18H15N9O3 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
4-[2-(3-methoxy-4-nitropyrazol-1-yl)ethyl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C18H15N9O3/c1-30-18-14(27(28)29)10-24(23-18)8-7-15-21-17-13-9-20-26(12-5-3-2-4-6-12)16(13)19-11-25(17)22-15/h2-6,9-11H,7-8H2,1H3 |
InChI Key |
GEQYOXDUUMLZEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN(C=C1[N+](=O)[O-])CCC2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=CC=C5 |
Origin of Product |
United States |
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